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Compound of Interest

Compound Name: Mutilin

Cat. No.: B591076

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for
Mutilin, a diterpenoid antibiotic and the foundational structure for the pleuromutilin class of
antibiotics. The information presented herein is essential for the identification, characterization,
and further development of Mutilin-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the
structural elucidation of organic molecules. The following tables summarize the *H and 13C
NMR spectral data for the Mutilin core, typically recorded in deuterated chloroform (CDCIs).

Note on Data Source: The presented NMR data is based on the closely related compound,
Pleuromutilin, which is Mutilin with a glycolic acid ester at the C-14 position. The assignments
for the Mutilin core are consistent and well-established in the scientific literature.

'H NMR Spectroscopic Data

Table 1: *H NMR Spectral Data for the Mutilin Core in CDCls
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
6.52 dd 17.4,10.9 H-19

5.85 d 8.5 H-14

5.39 d 11.0 H-20a

5.25 d 17.5 H-20b

3.40 d 6.4 H-11
2.46-2.02 m H-2, H-10, H-13
1.66 m H-1, H-8

1.49 s H-18

1.42 m H-7

1.21 S H-15

0.92 d 7.0 H-16

0.78 d 7.0 H-17

13C NMR Spectroscopic Data

Table 2: 3C NMR Spectral Data for the Mutilin Core in CDCl3
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Chemical Shift (8) ppm Assignment
216.84 C-3
138.89 C-19
117.33 C-20
74.56 C-11
69.91 C-14
58.08 C-4
45.43 C-9
44.68 C-12
41.86 C-5
36.64 C-6
36.06 C-10
34.43 C-2
30.39 C-8
26.85 C-7
26.39 C-18
24.83 C-1
16.78 C-16
14.82 C-15
11.49 C-17

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for determining the molecular weight and elemental
composition of a compound. For Mutilin and its derivatives, Electrospray lonization (ESI) is a
commonly employed soft ionization technique.
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High-Resolution Mass Spectrometry (HRMS)

Table 3: High-Resolution Mass Spectrometry Data for Mutilin Derivatives

lon Calculated m/z Observed m/z lonization Mode
[M+H]* Varies by derivative Varies by derivative Positive ESI
[M+Na]* Varies by derivative Varies by derivative Positive ESI

Note: The exact mass of the Mutilin core (C20H3203) is 320.2351. The observed m/z values
will vary depending on the specific derivative and the adduct ion formed. For instance, a
derivative with the molecular formula C29H39NOs was observed with an [M+Na]* adduct at a
found m/z of 504.2700, against a calculated value of 504.2726.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for Mutilin
and its analogues, synthesized from various literature sources.

NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve approximately 5-10 mg of the purified Mutilin derivative in 0.5-0.7 mL of
deuterated chloroform (CDCIs).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (4 0.00 ppm).
o Transfer the solution to a 5 mm NMR tube.
e Instrumentation:

o A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz, 500 MHz, or 600 MHz)
equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

o Data Acquisition:

o 'HNMR:
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= Acquire the spectrum at a constant temperature, typically 298 K.
» Use a standard pulse sequence (e.g., 'zg30).
» Set the spectral width to approximately 16 ppm.

» Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise
ratio.

o 13C NMR:
= Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30").
» Set the spectral width to approximately 240 ppm.

» Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance
of 13C.

» Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decay (FID).

o Reference the spectra to the TMS signal (0.00 ppm for *H and 13C) or the residual solvent
peak (7.26 ppm for tH and 77.16 ppm for 13C in CDCI3).

o Integrate the signals in the *H NMR spectrum and determine the multiplicities and coupling
constants.

Mass Spectrometry Protocol

e Sample Preparation:

o Prepare a dilute solution of the Mutilin derivative (approximately 10-100 pg/mL) in a
suitable solvent such as methanol or acetonitrile.

o A small amount of formic acid or ammonium acetate may be added to the solution to
promote ionization.
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¢ Instrumentation:

o A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or
Orbitrap instrument, equipped with an Electrospray lonization (ESI) source is ideal.

o Data Acquisition:
o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
o Acquire the mass spectrum in positive ion mode.

o Set the mass range to cover the expected molecular weight of the compound (e.g., m/z
100-1000).

o Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source
temperature) to maximize the signal intensity of the molecular ion.

o For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the
molecular ion of interest and subjecting it to collision-induced dissociation (CID).

» Data Processing:
o Process the raw data to obtain the mass-to-charge ratios (m/z) of the detected ions.

o Determine the elemental composition of the molecular ion from the accurate mass
measurement.

o Analyze the fragmentation pattern in the MS/MS spectrum to gain structural information.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic analysis and
structure elucidation of a natural product like Mutilin.
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Caption: Workflow for Spectroscopic Analysis of Mutilin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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